E-Beam Lithography Sensitivity: NETMS-Containing Terpolymer Achieves 4.4× Dose Reduction vs. HSQ Industry Standard
In a direct head-to-head comparison, an organosilicate terpolymer incorporating norbornene ethyltrimethoxysilane (NETMS, the polymerizable derivative of the target compound) with p-chloromethylphenyl trimethoxysilane and tetraethoxysilane reduced the electron-beam patterning dose for 20 nm lines from 4000 μC·cm⁻² for hydrogen silsesquioxane (HSQ) to 900 μC·cm⁻² — a 4.4-fold reduction [1]. The NETMS-containing copolymer alone (without p-CMPTMS) already delivered approximately a sixfold reduction in critical dose compared with HSQ, albeit with compromised line-edge roughness (LER). The terpolymer formulation resolved both sensitivity and LER, achieving features as small as 20 nm with excellent LER using a 100 keV e-beam [1]. FT-IR analysis attributed the enhanced sensitivity to chain-transfer reactions between norbornene moieties that generate an efficient radical-mediated cross-linking mechanism upon electron exposure [2].
| Evidence Dimension | E-beam patterning dose for 20 nm lines |
|---|---|
| Target Compound Data | 900 μC·cm⁻² (NETMS-containing optimized terpolymer) |
| Comparator Or Baseline | 4000 μC·cm⁻² (HSQ, the industry-standard inorganic e-beam resist) |
| Quantified Difference | 4.4-fold reduction (from 4000 to 900 μC·cm⁻²); ~6-fold reduction for NETMS copolymer alone |
| Conditions | 100 keV e-beam lithography; 20 nm half-pitch line patterns on silicon substrates |
Why This Matters
This 4.4× dose reduction translates directly to 4.4× higher throughput in volume manufacturing of semiconductor devices, addressing the primary bottleneck that has prevented HSQ adoption in production despite its superior resolution.
- [1] Soles, C.L., Kasica, R., Lee, H.-J., Sim, J.H., Lee, S.-I., Kim, K.-B., Kim, H.-M. & Yoon, D.Y. Organosilicate Polymer E-Beam Resists with High Resolution, Sensitivity and Stability. Applied Organometallic Chemistry, 2013, 27, 644–651. DOI: 10.1002/aoc.2985. View Source
- [2] NIST. Organosilicate Polymer E-Beam Resists with High Resolution, Sensitivity and Stability. Publication Abstract, 2013. Available at: https://www.nist.gov/publications/organosilicate-polymer-e-beam-resists-high-resolution-sensitivity-and-stability View Source
